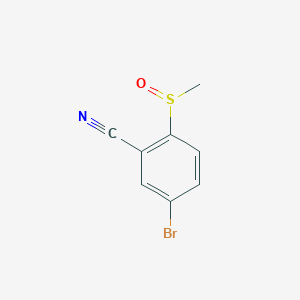

5-bromo-2-methanesulfinylbenzonitrile

Description

5-Bromo-2-methanesulfinylbenzonitrile (CAS: Not explicitly provided; molecular formula: C₈H₆BrNOS, molecular weight: 244.11 g/mol) is a halogenated benzonitrile derivative featuring a bromine atom at the 5-position, a methanesulfinyl (-S(O)CH₃) group at the 2-position, and a nitrile (-CN) functional group. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals . Its methanesulfinyl group enhances polarity and reactivity, making it a versatile building block for nucleophilic substitution or cross-coupling reactions.

Properties

IUPAC Name |

5-bromo-2-methylsulfinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNOS/c1-12(11)8-3-2-7(9)4-6(8)5-10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOZSGMMUJGEGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methanesulfinylbenzonitrile typically involves the introduction of the bromine and methanesulfinyl groups onto a benzonitrile core. One common method involves the bromination of 2-methanesulfinylbenzonitrile using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methanesulfinylbenzonitrile can undergo various types of chemical reactions, including:

Oxidation: The methanesulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Boronic acids, palladium catalysts

Major Products Formed

Oxidation: Formation of 5-bromo-2-methanesulfonylbenzonitrile

Reduction: Formation of 5-bromo-2-methanesulfinylbenzylamine

Substitution: Formation of various substituted benzonitriles depending on the nucleophile used

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

- Building Block for Complex Molecules: 5-Bromo-2-methanesulfinylbenzonitrile serves as a key intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various transformations, including substitution and coupling reactions, which are essential in developing pharmaceuticals and agrochemicals .

2. Biological Studies:

- Modifying Biomolecules: The compound is utilized in biological research to study interactions with proteins and nucleic acids. Its ability to modify biomolecules makes it a useful tool for investigating biological pathways and mechanisms . For instance, it can be employed to probe the structure-function relationships of enzymes or receptors.

3. Pharmaceutical Development:

- Therapeutic Applications: Due to its reactivity, this compound is explored as a precursor for synthesizing pharmaceutical agents, particularly those targeting metabolic diseases like diabetes. Compounds derived from it may exhibit therapeutic properties that warrant further investigation .

Industrial Applications

1. Specialty Chemicals Production:

- The compound is used in the manufacturing of specialty chemicals that require specific functional groups for their activity. Its versatility allows for the production of tailored chemical products used in various industries, including agriculture and materials science .

2. Scale-Up Processes:

- Recent studies have focused on optimizing the industrial synthesis of this compound to enhance yield and reduce costs. This includes developing scalable synthetic routes that maintain high purity levels while minimizing waste .

Data Tables

| Application Area | Specific Use Case | Impact/Outcome |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Facilitates drug development |

| Biological Research | Modifying biomolecules | Advances understanding of pathways |

| Pharmaceutical Industry | Precursor for therapeutic agents | Potential treatments for diabetes |

| Specialty Chemicals | Production of tailored chemical products | Meets specific market demands |

Case Studies

Case Study 1: Synthesis Optimization

A recent investigation highlighted the development of a practical industrial process for synthesizing this compound. The study demonstrated that using readily available starting materials and optimizing reaction conditions could achieve a total yield of over 24% in large-scale batches . This advancement not only reduces costs but also enhances the feasibility of producing this compound on an industrial scale.

Case Study 2: Biological Activity Exploration

In another study, researchers explored the interactions between this compound and various nucleophiles to assess its potential as a modifying agent for proteins involved in metabolic pathways. The findings indicated that this compound could effectively alter protein function, providing insights into its role in cellular processes .

Mechanism of Action

The mechanism by which 5-bromo-2-methanesulfinylbenzonitrile exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity through covalent or non-covalent interactions. The presence of the nitrile group allows for potential hydrogen bonding and dipole interactions, while the methanesulfinyl group can participate in redox reactions.

Comparison with Similar Compounds

Structural and Functional Group Differences

The following compounds share a brominated benzonitrile backbone but differ in substituents at the 2-position:

Physicochemical Properties and Reactivity

- This compound: The methanesulfinyl group introduces polarity, enhancing solubility in polar aprotic solvents (e.g., DMSO or DMF). The sulfinyl moiety acts as a moderate electron-withdrawing group, directing electrophilic substitution to the 4-position of the benzene ring. Limited crystallographic data are available, but its sulfinyl group likely participates in weaker hydrogen bonds compared to hydroxyl analogues .

- 5-Bromo-2-hydroxybenzonitrile: The hydroxyl group forms strong intramolecular hydrogen bonds with the nitrile group (O–H⋯N distance: ~2.80 Å; angle: ~170°), resulting in a planar molecular structure and crystalline solid-state packing . Higher acidity (pKa ~8–9) due to the phenolic -OH, enabling deprotonation for nucleophilic reactions. Used in synthesizing bioactive molecules, such as HIV protease inhibitors and osteoporosis drugs .

- 5-Bromo-2-methylbenzonitrile: The methyl group is electron-donating, increasing electron density at the benzene ring and favoring electrophilic substitution at the 4-position. Lower polarity compared to methanesulfinyl or hydroxyl derivatives, leading to better solubility in non-polar solvents.

Biological Activity

5-Bromo-2-methanesulfinylbenzonitrile, a compound with the molecular formula C9H8BrNO2S, has garnered attention in scientific research for its diverse biological activities. This article synthesizes available data on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- Molecular Weight : 274.14 g/mol

- IUPAC Name : 5-(bromomethyl)-2-methylsulfonylbenzonitrile

- Structure : The compound features a bromomethyl group and a methanesulfonyl group attached to a benzonitrile backbone, which contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its electrophilic bromomethyl group, which can interact with nucleophiles in biological systems. This interaction may lead to the modification of proteins and nucleic acids, thereby affecting their function. The methanesulfonyl group also plays a role in enhancing the compound's solubility and stability in various environments, making it suitable for biological applications.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives based on similar scaffolds demonstrated potent inhibitory effects on various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7d | MCF-7 | 7.17 ± 0.94 |

| 12d | MCF-7 | 13.92 ± 1.21 |

| 7d | A549 | 185.5 |

These results suggest that modifications to the structure can enhance anticancer potency, potentially making this compound a candidate for further investigation in cancer therapeutics .

Apoptotic Effects

Research has shown that compounds related to this compound can induce apoptosis in cancer cells through the modulation of key apoptotic markers:

- Caspase Activation : Increased levels of caspase-3 and caspase-9 were observed.

- Bcl-2 Family Proteins : The ratio of Bax to Bcl-2 was significantly altered, indicating a shift towards pro-apoptotic signaling pathways.

For example, one study reported that compound 7d increased the Bax/Bcl-2 ratio by over 159-fold compared to control cells, highlighting its potential as a pro-apoptotic agent .

Synthesis and Applications

This compound serves as an important building block in organic synthesis. Its ability to undergo substitution reactions allows for the creation of various derivatives that may possess enhanced biological activities. Additionally, it is utilized in the synthesis of specialty chemicals and materials within pharmaceutical research .

Case Studies

- Anticancer Research : A study focused on the synthesis and biological evaluation of derivatives based on similar structures found that specific modifications led to improved activity against MCF-7 breast cancer cells. The results underscored the importance of structural variations in enhancing therapeutic efficacy .

- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinities of these compounds with biological targets such as VEGFR-2, providing insights into their potential mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.